3-Aminopropane-1-sulfonamide

Vue d'ensemble

Description

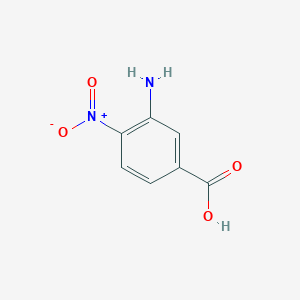

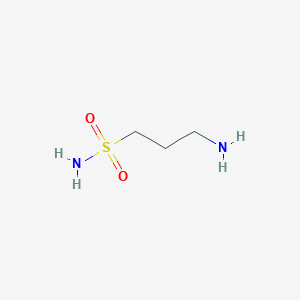

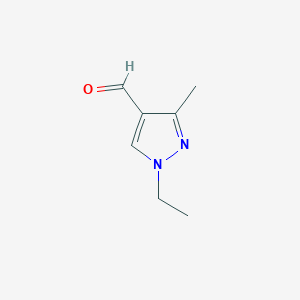

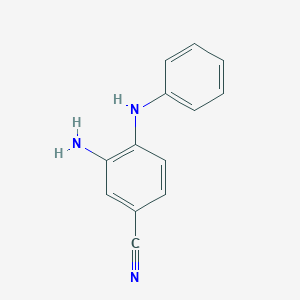

3-Aminopropane-1-sulfonamide is a compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 3-Aminopropane-1-sulfonamide is 1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) . The structure includes a sulfonamide group attached to a three-carbon chain with an amino group .Applications De Recherche Scientifique

Proteomics Research

“3-Aminopropane-1-sulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and investigate the mechanisms of disease .

Synthesis of Sulfonimidates

“3-Aminopropane-1-sulfonamide” can be used in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds .

Precursors for Polymers

Sulfonimidates, which can be synthesized from “3-Aminopropane-1-sulfonamide”, have been utilized as precursors for polymers . The use of elevated temperatures can lead to the decomposition of sulfonimidates, providing a novel way to access poly(oxothiazene) polymers .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This plays on the lability of sulfonimidates under acidic conditions .

Drug Candidates

Sulfonimidates and their derivatives, such as sulfoximines, have increased prominence due to their medicinal chemistry properties . They have been used in the development of drug candidates with a sulfur (VI) center .

Pharmacological Activities

In vivo, sulfonamides exhibit a range of pharmacological activities , such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mécanisme D'action

Target of Action

3-Aminopropane-1-sulfonamide is a type of sulfonamide, a group of drugs known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including 3-Aminopropane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzymes involved in the synthesis of folic acid, thereby preventing the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways involved in bacterial DNA production . This disruption prevents the bacteria from replicating, thereby inhibiting their growth .

Pharmacokinetics

It is known to have high gastrointestinal absorption, indicating good bioavailability .

Result of Action

The result of 3-Aminopropane-1-sulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts the production of DNA in bacteria, thereby inhibiting their ability to replicate .

Action Environment

The action of 3-Aminopropane-1-sulfonamide can be influenced by environmental factors. For instance, its antibacterial activity may be affected by the presence of other substances that can compete with it for binding to the target enzymes . Additionally, its stability and efficacy may be affected by factors such as temperature and pH .

Safety and Hazards

Propriétés

IUPAC Name |

3-aminopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGRYJSFEVUFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopropane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)